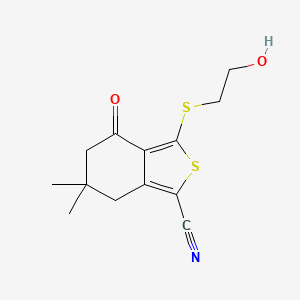

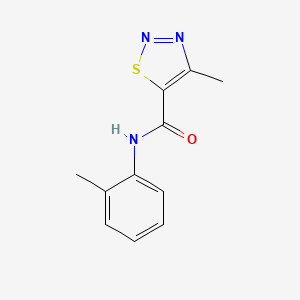

![molecular formula C13H15N3O B2700278 (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 339278-27-2](/img/structure/B2700278.png)

(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, commonly referred to as 2Z-DMAP-MIMP, is an organic compound belonging to the class of amines. It is a stable, white solid with a molecular weight of 220.3 g/mol. 2Z-DMAP-MIMP has a variety of uses in scientific research, including as a reagent in organic synthesis and in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Quantum Chemical Analysis and Molecular Structure

One significant application involves the quantum chemical analysis and molecular structure investigation of closely related derivatives. For instance, Jasiński et al. (2016) delved into the zwitterionic nature of an analogous push–pull molecule through experimental and theoretical methods, revealing its low reactivity and stable E-isomer structure in solid state and solution, as evidenced by spectroscopic and DFT calculations (Jasiński et al., 2016).

Photocycloaddition Reactions

In the realm of organic synthesis, the compound's derivatives have been used in photocycloaddition reactions. For example, van Wolven et al. (2006) reported on the synthesis of oxetanes by irradiating methyl phenylglyoxylate in the presence of 2-aminopropenenitriles, yielding products with potential for further chemical transformations (van Wolven et al., 2006).

Photoinduced Charge Transfer

The compound also plays a role in studies of photoinduced intramolecular charge transfer. Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, demonstrating how substituents in the N-aryl group affect the formation of twisted intramolecular charge transfer states, highlighting the compound's utility in understanding photophysical processes (Yang et al., 2004).

Metal Ion Sensing

In analytical chemistry, derivatives of the compound have been developed as fluoroionophores for metal ion sensing. Hong et al. (2012) synthesized derivatives that chelate Zn+2 and Cd+2 ions, demonstrating their application in selective metal recognition and potential for use in environmental and biological sensing (Hong et al., 2012).

Corrosion Inhibition

Moreover, the compound's derivatives have been evaluated as corrosion inhibitors. Emregül and Hayvalı (2006) studied a Schiff base derivative's inhibitory action on steel corrosion in acidic conditions, illustrating the compound's potential in materials science and engineering applications (Emregül & Hayvalı, 2006).

Nonlinear Optical Properties

Furthermore, the compound's derivatives exhibit nonlinear optical properties. Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its nonlinear absorption behavior, suggesting applications in optical device technology (Rahulan et al., 2014).

Propiedades

IUPAC Name |

(Z)-3-[4-(dimethylamino)phenyl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16(2)13-6-4-11(5-7-13)8-12(9-14)10-15-17-3/h4-8,10H,1-3H3/b12-8+,15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKZRVJXNRLQJK-AMHPPWGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C=NOC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(/C=N/OC)\C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

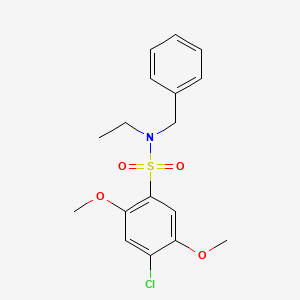

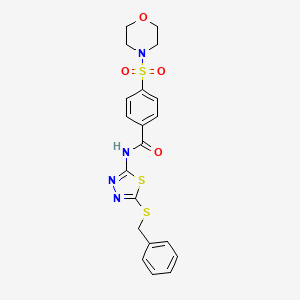

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

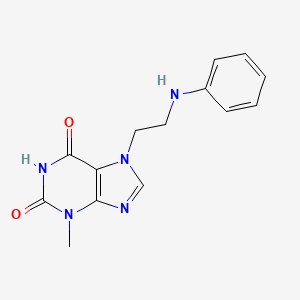

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2700197.png)

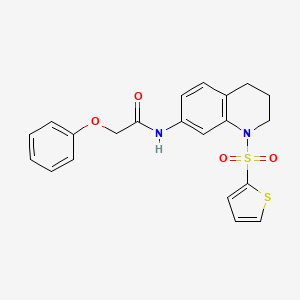

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2700199.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2700203.png)

![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)

![2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2700208.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)

![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)